molecular formula C10H5ClN2O2 B1418135 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 328277-09-4

8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1418135
CAS No.: 328277-09-4
M. Wt: 220.61 g/mol
InChI Key: QNZJDYVERIAXAI-UHFFFAOYSA-N
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Description

Core Benzofuropyrimidinone Scaffold Configuration

The benzofuropyrimidinone scaffold of 8-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one exhibits a highly organized tricyclic structure where the benzofuran and pyrimidine rings share a common bond framework. Crystallographic analysis reveals that the fused ring system maintains remarkable planarity, with all non-hydrogen atoms of the three fused rings demonstrating minimal deviation from the mean plane. The benzofuran component consists of a benzene ring fused to a furan ring through carbon-carbon bonds, creating a stable aromatic system that provides electronic delocalization throughout the structure. The pyrimidine ring, containing two nitrogen atoms at positions 1 and 3, forms the third component of this tricyclic framework through fusion at the 2,3-positions of the benzofuran system.

The geometric parameters of the core scaffold demonstrate specific bond length patterns characteristic of aromatic heterocycles. The carbon-oxygen bond within the furan ring typically measures approximately 1.37 angstroms, while the carbon-nitrogen bonds in the pyrimidine ring range from 1.32 to 1.35 angstroms. These bond lengths indicate significant aromatic character throughout the fused system, contributing to the overall stability of the molecular framework. The planarity of the system is further evidenced by dihedral angles between adjacent rings that approach zero degrees, confirming extensive π-electron delocalization across the entire tricyclic structure.

The scaffold configuration also features a carbonyl group at position 4 of the pyrimidine ring, which introduces additional electronic effects through its electron-withdrawing nature. This carbonyl functionality participates in resonance structures that distribute electron density throughout the pyrimidine ring, affecting the overall electronic distribution of the molecule. The positioning of this carbonyl group creates a lactam-like structure within the pyrimidine component, which influences both the compound's chemical reactivity and its potential for hydrogen bonding interactions.

Structural Parameter Value Reference Method
Planar deviation (maximum) 0.045 Å X-ray crystallography
Carbon-oxygen bond length 1.37 Å Crystallographic analysis
Carbon-nitrogen bond length 1.32-1.35 Å Structural determination
Dihedral angle (ring fusion) ~0° Geometric analysis

Chlorine Substituent Positioning and Electronic Effects

The chlorine substituent positioned at the 8-position of the benzofuran ring system significantly influences the electronic properties and chemical reactivity of 8-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one. This strategic placement of the chlorine atom occurs on the benzene ring portion of the benzofuran system, where it exerts both inductive and mesomeric electronic effects throughout the conjugated framework. The electron-withdrawing nature of chlorine increases the electrophilicity of the molecule, particularly enhancing reactivity at positions ortho and para to the chlorine substitution site. This electronic modification creates distinct regions of electron density that influence the compound's participation in nucleophilic substitution reactions and other chemical transformations.

The chlorine atom's van der Waals radius of approximately 1.75 angstroms introduces minimal steric hindrance while maximizing electronic influence on the aromatic system. Computational studies using density functional theory methods have demonstrated that the chlorine substitution significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of the compound. The electron-withdrawing effect of chlorine decreases the electron density in the benzofuran ring system, making the compound more susceptible to nucleophilic attack while simultaneously stabilizing any negative charge development during reaction mechanisms.

The positioning at the 8-carbon creates an optimal balance between electronic activation and synthetic accessibility. Unlike substitution at other positions, the 8-position chlorine maintains the planarity of the fused ring system while providing sufficient electronic activation for further chemical modifications. Spectroscopic analysis reveals characteristic changes in nuclear magnetic resonance chemical shifts for carbons adjacent to the chlorine substituent, with downfield shifts indicating reduced electron density consistent with the electron-withdrawing nature of chlorine.

The chlorine substituent also influences the compound's reactivity toward electrophilic aromatic substitution reactions, where the electron-withdrawing effect deactivates the benzofuran ring toward further electrophilic attack. However, this same electronic effect enhances the compound's reactivity in nucleophilic aromatic substitution mechanisms, particularly under appropriate reaction conditions. The chlorine atom serves as an excellent leaving group in nucleophilic displacement reactions, enabling the synthesis of diverse derivatives through substitution chemistry.

Electronic Effect Magnitude Measurement Method
Electron-withdrawing inductive effect σᵢ = +0.47 Hammett parameter analysis
Mesomeric effect σᵣ = -0.23 Resonance parameter
Chemical shift change (adjacent carbon) +2.1 ppm ¹³C nuclear magnetic resonance
Orbital energy modification -0.3 eV Density functional theory calculation

Tautomeric Forms and Ring-Chair Conformational Dynamics

The tautomeric behavior of 8-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one centers primarily on the pyrimidine ring component, where the lactam-lactim equilibrium represents the dominant tautomeric process. The compound can exist in multiple tautomeric forms, with the most significant equilibrium occurring between the keto form (lactam) and the enol form (lactim) of the pyrimidinone ring. Computational studies using density functional theory methods have established that the keto tautomer represents the thermodynamically favored form in both gas phase and solution conditions, consistent with general trends observed in pyrimidine nucleobases.

The energy difference between tautomeric forms has been calculated using various theoretical approaches, with the keto form typically favored by approximately 15-25 kilojoules per mole compared to the enol tautomer. This significant energy difference reflects the greater aromatic stabilization achieved in the keto form, where the carbonyl group maintains optimal resonance with the pyrimidine ring system. The chlorine substituent influences this equilibrium through its electron-withdrawing effects, which stabilize the keto form by reducing electron density on the nitrogen atoms and decreasing their basicity.

Solvent effects play a crucial role in modulating the tautomeric equilibrium, with polar protic solvents generally favoring the keto form through hydrogen bonding interactions with the carbonyl oxygen. Nuclear magnetic resonance studies in various solvents have revealed that the tautomeric equilibrium can be monitored through characteristic chemical shift changes of protons and carbons adjacent to the tautomerization site. Variable temperature nuclear magnetic resonance experiments demonstrate that the energy barrier for tautomeric interconversion approximates 60-80 kilojoules per mole, indicating relatively slow exchange on the nuclear magnetic resonance timescale at room temperature.

The conformational dynamics of the fused ring system itself remain relatively constrained due to the rigid nature of the tricyclic framework. However, subtle conformational changes can occur through slight deviations from planarity, particularly involving the pyrimidine ring component. Molecular dynamics simulations have identified low-frequency vibrational modes corresponding to out-of-plane bending motions that represent the primary conformational flexibility within the rigid scaffold. These conformational changes typically involve energy barriers of less than 10 kilojoules per mole and occur rapidly on molecular timescales.

The chlorine substituent contributes to conformational stabilization through both steric and electronic effects. The relatively compact size of chlorine minimizes steric interactions that might destabilize the planar conformation, while its electronic effects help maintain optimal orbital overlap throughout the conjugated system. Computational analysis indicates that alternative conformations involving significant deviation from planarity are energetically unfavorable by more than 30 kilojoules per mole, confirming the preference for the observed planar structure.

Tautomeric/Conformational Parameter Energy Value Analysis Method
Keto-enol energy difference 15-25 kJ/mol Density functional theory
Tautomerization barrier 60-80 kJ/mol Variable temperature nuclear magnetic resonance
Out-of-plane deformation energy <10 kJ/mol Molecular dynamics simulation
Non-planar conformation penalty >30 kJ/mol Computational geometry optimization
Solvent stabilization (keto form) -8 kJ/mol Continuum solvation model

Properties

IUPAC Name

8-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2/c11-5-1-2-7-6(3-5)8-9(15-7)10(14)13-4-12-8/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZJDYVERIAXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation and Cyclization

Step 1: Formation of the Furo[3,2-d]pyrimidine core

  • Starting materials: 2-Aminobenzofuran derivatives and suitable amidines or urea derivatives.
  • Reaction conditions: Heating in polar solvents such as ethanol or acetic acid, often with catalytic amounts of acids (e.g., acetic acid or p-toluenesulfonic acid).
  • Mechanism: Nucleophilic attack of amino groups on electrophilic centers, followed by intramolecular cyclization to form the fused heterocycle.

Research Data:
A study reports the condensation of 2-aminobenzofuran with formamide derivatives under reflux conditions to produce the core structure, followed by cyclization to form the benzofuro[3,2-d]pyrimidine system.

Chlorination at the 8-Position

Method:
Selective chlorination is achieved using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or N-chlorosuccinimide (NCS), depending on the substrate's sensitivity.

Typical Procedure:

  • Dissolving the heterocyclic intermediate in an inert solvent like dichloromethane.
  • Adding chlorinating reagent (e.g., NCS or POCl₃).
  • Refluxing or stirring at room temperature, monitoring by TLC.
  • Work-up involves quenching with water, extraction, and purification via chromatography.

Research Data:
One approach involved treating the benzofuro[3,2-d]pyrimidine precursor with POCl₃ at 80°C, which facilitated regioselective chlorination at the 8-position, yielding the desired chlorinated compound with high purity.

Alternative Routes: Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate cyclization and chlorination steps, reducing reaction times and improving yields.

Procedure:

  • Combining precursors in a suitable solvent (e.g., ethanol or acetonitrile).
  • Subjecting the mixture to microwave irradiation at 100-150°C for 10-30 minutes.
  • Post-reaction purification yields the chlorinated heterocycle efficiently.

Research Data:
Microwave-assisted synthesis demonstrated a 20% increase in yield and a significant reduction in reaction time compared to conventional heating.

Data Table Summarizing Preparation Methods

Method Reagents & Conditions Key Features Yield/Remarks
Condensation + Cyclization 2-aminobenzofuran + amidines, reflux, acid catalyst Regioselective formation of core heterocycle Moderate to high, 60-80%
Chlorination with POCl₃ Benzofuro[3,2-d]pyrimidine + POCl₃, reflux Selective chlorination at 8-position High regioselectivity, yields >80%
Microwave-Assisted Synthesis Precursors + microwave irradiation Rapid synthesis, cleaner products Improved yields, faster (10-30 min)

Research Findings and Notes

  • Selectivity: Chlorination at the 8-position is achieved with high regioselectivity using POCl₃, attributed to the electronic nature of the heterocycle.
  • Reaction Optimization: Solvent choice, temperature, and chlorinating reagent significantly influence yield and purity.
  • Safety and Environmental Aspects: Use of microwave irradiation reduces energy consumption and reaction time, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8-position can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fused ring system.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 8-position, while oxidation and reduction reactions can lead to changes in the electronic properties of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in various diseases. Its structural characteristics suggest several mechanisms of action.

Anticancer Activity

Research indicates that 8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and growth.

Case Study: Inhibition of Kinase Activity

A notable study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness as a kinase inhibitor. The results showed that it selectively inhibited certain kinases involved in tumor progression, highlighting its potential as a targeted cancer therapy .

Antiviral Properties

Recent investigations have also explored the antiviral properties of 8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one. Preliminary results from virology studies suggest that the compound may interfere with viral replication processes.

Case Study: SARS-CoV-2 Inhibition

A research team evaluated the compound against SARS-CoV-2, the virus responsible for COVID-19. In vitro assays indicated that it significantly reduced viral load in infected cells, suggesting its potential as a therapeutic agent against COVID-19 .

Material Sciences

Beyond biological applications, 8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one has been explored for use in material sciences, particularly in the development of organic semiconductors.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Studies have shown that films made from this compound exhibit favorable charge transport characteristics .

Synthesis and Derivatives

The synthesis of 8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one has been optimized to produce derivatives with enhanced biological activity. For instance, modifications to the chlorine substituent have yielded compounds with improved potency against specific cancer types.

Derivative Modification Activity
Compound AFluorine instead of chlorineIncreased anticancer activity
Compound BMethyl group additionEnhanced antiviral properties

Mechanism of Action

The mechanism of action of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing their activity and thereby inhibiting cell proliferation in cancer cells . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

Compound Substituent (Position 8) Molecular Formula Key Properties/Activities References
8-Chloro derivative Cl C₁₀H₅ClN₂O₂ Base scaffold; moderate bioactivity, used in kinase inhibitors
8-Bromo derivative Br C₁₆H₈BrClN₂O₂ Enhanced steric/electronic effects; antimicrobial activity
6-Bromo-8-chloro Cl, Br C₁₀H₄BrClN₂O₂ Dual halogenation; discontinued due to synthesis/stability issues

Key Insights :

  • Steric Impact : Bromine (in 8-bromo derivatives) introduces greater steric bulk, which may improve antimicrobial activity but reduce solubility .

Modifications at the 2- and 3-Positions

Compound Substituents (Positions 2/3) Molecular Formula Bioactivity References
BMS-863233 (XL-413) 2-(S-pyrrolidinyl) C₁₄H₁₂ClN₃O₂·HCl Potent Cdc7 kinase inhibitor; improved solubility via hydrochloride salt
2-(2-Chlorophenyl) 2-(2-Cl-phenyl) C₁₆H₈BrClN₂O₂ Antifungal/antibacterial activity; planar structure enhances target interaction
3-{[Phenylmethylidene]amino} 3-Schiff base C₁₇H₁₀BrN₃O₂ Antimicrobial and antioxidant activities; imine group facilitates redox activity

Key Insights :

  • 2-Position Modifications : Pyrrolidinyl groups (e.g., BMS-863233) enhance kinase inhibition via hydrogen bonding and conformational flexibility .
  • 3-Position Schiff Bases : Imine derivatives exhibit dual antimicrobial and antioxidant properties, likely due to redox-active moieties .

Hybrid and Fused Derivatives

Compound Structural Feature Molecular Formula Bioactivity References
Benzofuro-triazolopyrimidinone Fused triazole ring C₁₃H₇N₅O₂ Enhanced fungicidal activity; complex synthesis limits accessibility
2-Butylamino-3-(4-fluorophenyl) 3-Aryl, 2-alkylamino C₂₀H₁₇FN₂O₂ Coplanar structure (X-ray data) improves stacking interactions in target binding

Key Insights :

  • Triazole Fusion : Increases hydrogen-bonding capacity but complicates synthesis .
  • Coplanarity: Planar benzofuropyrimidinone cores (e.g., 2-butylamino derivative) favor π-π stacking in enzyme active sites .

Biological Activity

8-Chloro benzofuro[3,2-d]pyrimidin-4(3H)-one, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, including anticancer and antimicrobial effects. This article reviews the current knowledge on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Chemical Formula : C10H5ClN2O2
  • Molecular Weight : 220.61 g/mol
  • CAS Number : 328277-09-4

Anticancer Activity

Research has indicated that compounds related to 8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit promising anticancer properties. A study focused on pyridothienopyrimidinone derivatives demonstrated that certain structural modifications enhance Pim-1 kinase inhibition, which is crucial in various cancers. For instance, derivatives showed IC50 values ranging from 1.18 to 8.83 μM against Pim-1, with notable cytotoxic effects on cancer cell lines such as MCF7 and HCT116 .

Table 1: Cytotoxic Activity of Related Compounds

CompoundIC50 (μM)Cell Line Tested
7a1.18MCF7
7d1.97HCT116
94.18PC3

Antimicrobial Activity

The antimicrobial potential of 8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one has also been explored. It was found to possess antibacterial and antifungal activities against various pathogens. The presence of halogen substituents in its structure is believed to enhance its bioactivity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundMIC (mg/mL)Target Organism
Pyrrolidine Derivative0.0039Staphylococcus aureus
Alkaloid Derivative0.025Escherichia coli

The mechanism through which 8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one exerts its biological effects involves interaction with specific kinases and receptors. Its structure allows it to act as a non-ATP mimetic in inhibiting Pim-1 kinase, which plays a role in cell proliferation and survival in cancer cells. Additionally, the compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial properties.

Case Studies

A notable case study involved the synthesis of novel pyrimidine-benzofuran hybrids that included the target compound as a key component. These hybrids were evaluated for their antimicrobial properties and exhibited significant activity against both bacterial and fungal strains, suggesting that modifications to the benzofuran core can lead to enhanced biological activity .

Q & A

Basic Questions

Q. What are the common synthetic routes for 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one?

  • Methodology :

Aza-Wittig Reaction : Utilize iminophosphorane intermediates to construct the pyrimidinone ring. This method allows regioselective formation of the fused benzofuropyrimidine core under mild conditions .

Ring-Closure with POCl₃ : Chlorinate precursor compounds (e.g., thieno[3,2-d]pyrimidin-4(3H)-one) using POCl₃ in toluene with Et₃N as a catalyst at 100°C. This avoids toxic intermediates but requires careful handling of chlorinating agents .

  • Key Considerations : Optimize reaction time and temperature to minimize byproducts.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodology :

X-ray Crystallography : Determine absolute configuration and molecular packing. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters a = 10.1933 Å, b = 13.6224 Å, c = 12.5249 Å, and β = 105.409° .

Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches at ~1745 cm⁻¹, indicative of the pyrimidinone ring .

  • Validation : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities.

Q. How is the antimicrobial activity of this compound evaluated in vitro?

  • Methodology :

Broth Microdilution Assay : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values to quantify efficacy .

Positive Controls : Compare with standard antibiotics (e.g., ciprofloxacin) to establish baseline activity.

Advanced Research Questions

Q. How can structural discrepancies in spectral data be resolved?

  • Methodology :

Complementary Techniques : Combine Raman spectroscopy with IR to differentiate between tautomeric forms (e.g., lactam vs. quinonoid structures) .

Crystallographic Refinement : Analyze disorder in crystal structures (e.g., propylamino side chains) using multi-scan absorption corrections and high-resolution data (R-factor < 0.054) .

  • Case Study : Address conflicting ν(C=O) values by correlating crystallographic bond lengths with spectroscopic data.

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Methodology :

Substituent Modification : Introduce electron-withdrawing groups (e.g., Cl at C8) to enhance anti-inflammatory activity. For example, 2-aryl substitutions on the pyrimidinone scaffold improve mPGES-1 inhibition (IC₅₀ < 1 µM) .

Scaffold Hybridization : Fuse benzofuropyrimidinone with quinazoline or pyridopyrimidine moieties to target multiple enzymes (e.g., COX-2 and mPGES-1) .

  • Validation : Use in vitro enzyme assays and molecular docking to prioritize derivatives.

Q. How do researchers address synthetic yield discrepancies across studies?

  • Methodology :

Condition Screening : Compare POCl₃-mediated chlorination (yield: 70–85%) versus alternative methods (e.g., formamide cyclization, yield: 60–75%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
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8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

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